Sulfaclorazole
Overview
Description
The description of a chemical compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance and where it is commonly found or used.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Sulfonamide Inhibitors and Their Applications
Sulfonamide Compounds : Sulfonamides, known for their bacteriostatic properties, have played a pivotal role in treating bacterial infections. Their scientific applications extend into various fields, including their use as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral agents (notably for HIV), anticancer agents, and in treating Alzheimer’s disease. The exploration of sulfonamides has led to significant advancements in understanding and treating these conditions, showcasing their versatility and importance in medical research (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
Photocatalytic Degradation of Sulfamethoxazole : Research into the environmental impact of sulfonamides, such as sulfamethoxazole, highlights their persistence and the development of antibiotic resistance. Studies have focused on advanced oxidation processes, including photocatalytic degradation using TiO2-based nanocomposites, to effectively remove these compounds from water. Such research not only addresses the removal efficiency but also explores the underlying mechanisms and potential environmental benefits of these processes (Subhash Chandra et al., 2021).
Wastewater Treatment and Antibiotic Resistance
Removal in Wastewater Treatment Systems : The presence of sulfonamides like sulfamethoxazole in wastewater and their impact on microbial communities has been a significant concern. Studies have demonstrated the efficacy of biological treatment systems in removing these antibiotics and highlighted the importance of considering factors such as solid retention time and the dynamics of influent and effluent loading in treatment processes. These insights are crucial for designing effective wastewater treatment strategies that can mitigate the spread of antibiotic resistance (Polesel et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It could include toxicity information, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
Future directions could involve potential new uses for the compound, or new methods of synthesis. It could also involve predicting how the compound’s use might change in the future, based on trends in science and technology.
properties
IUPAC Name |
4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSHGYFVCVETTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202395 | |
Record name | Sulfaclorazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfaclorazole | |
CAS RN |
54063-55-7 | |
Record name | Sulfaclorazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfaclorazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaclorazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFACLORAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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